Bromantane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)adamantan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJALJDRFBXHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405333 | |
| Record name | Bromantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87913-26-6 | |
| Record name | Bromantan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87913-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087913266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-adamantyl)-N-(2-p-bromophenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1ILS53XWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Action of Bromantane
Neurotransmitter System Modulation
Serotonergic System Interactions
Inhibition of Serotonin (B10506) Reuptake (In Vitro/High Concentrations)
While bromantane has demonstrated the ability to inhibit the reuptake of serotonin in vitro in rat brain tissue, the concentrations required for this effect are notably high, ranging from 50 to 500 μM. wikipedia.orgbmrb.ioguidetopharmacology.org One study specifically indicated an inhibition of neuronal capture of serotonin at a concentration of 50 μM. nih.gov These concentrations are generally considered unlikely to be clinically relevant for its primary therapeutic effects. wikipedia.orgbmrb.io
Table 1: In Vitro Serotonin Reuptake Inhibition by this compound
| Neurotransmitter | Concentration Range for Inhibition (In Vitro) | Source |
| Serotonin | 50–500 μM | wikipedia.orgbmrb.ioguidetopharmacology.org |
GABAergic System Modulation
This compound significantly influences the GABAergic system, contributing to its anxiolytic properties. fishersci.ca
Strengthening of GABAergic Mediation
This compound strengthens GABAergic mediation. mims.comwikipedia.orgciteab.comnih.govguidetopharmacology.orgguidetopharmacology.orgresearchgate.net This effect is a key component of its action, potentially contributing to its anxiolytic and adaptogenic properties.
Reduction of Gene Expression for GABA Transporters
In addition to strengthening GABAergic mediation, this compound reduces the gene expression that supervises the synthesis of GABA transporters. mims.comwikipedia.orgciteab.comnih.govguidetopharmacology.orgguidetopharmacology.orgresearchgate.net This modulation suggests a long-term impact on GABAergic neurotransmission by influencing the availability of transporters.
Noradrenergic System Influence
This compound exhibits a less pronounced direct action on noradrenergic mediators. mims.comwikipedia.orgnih.govguidetopharmacology.org While it can inhibit the synaptosomal capture of norepinephrine (B1679862) in vitro, this occurs at very high concentrations, typically exceeding 500 μM. wikipedia.orgbmrb.ionih.gov Its activation properties are primarily implemented through the dopaminergic system rather than direct noradrenergic mechanisms. mims.comwikipedia.orgnih.govguidetopharmacology.org However, some research indicates that this compound weakly increases the pressor effects of adrenaline and noradrenaline. In studies involving freely moving rats, this compound also showed a tendency to decrease the rate of noradrenaline and adrenaline excretion with urine.
Table 2: In Vitro Noradrenaline Reuptake Influence by this compound
| Neurotransmitter | Concentration for Inhibition (In Vitro) | Source |
| Noradrenaline | >500 μM | wikipedia.orgbmrb.ionih.gov |
Gene Expression and Protein Synthesis Modulation
A crucial aspect of this compound's pharmacological activity and psychostimulant effects lies in its activation of the de novo synthesis of dopamine (B1211576) through modulation of gene expression. wikipedia.orgbmrb.io Unlike typical stimulants that directly affect dopamine transporters, this compound employs indirect genomic mechanisms. wikipedia.orgbmrb.io It leads to a rapid, pronounced, and long-lasting upregulation in various brain regions of the expression of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), which are key enzymes in the dopamine biosynthesis pathway. wikipedia.orgbmrb.io For instance, a single dose of this compound has been shown to produce a 2 to 2.5-fold increase in TH expression in the rat hypothalamus 1.5 to 2 hours post-administration. wikipedia.orgbmrb.io This upregulation subsequently correlates with an increase in dopamine biosynthesis and release. wikipedia.orgbmrb.io
Furthermore, this compound has been found to increase the expression of neurotrophins, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), in specific rat brain areas such as the striatum, hypothalamus, and hippocampus. guidetopharmacology.orgresearchgate.net The manifestation of this compound's pharmacological effects corresponds with the activation of certain cAMP-, Ca-, and phospholipid-dependent protein kinases, particularly protein kinase A (PKA) and protein kinase C (PKC). wikipedia.orgbmrb.io It is hypothesized that this compound may activate intracellular signaling cascades, possibly by agonizing an as-yet-undetermined receptor, which in turn activates these protein kinases, leading to increased transcription of TH and AAAD. wikipedia.orgbmrb.io
Table 3: this compound's Impact on Tyrosine Hydroxylase (TH) Expression
| Enzyme Affected | Fold Increase in Expression | Brain Region | Time Post-Administration | Source |
| Tyrosine Hydroxylase (TH) | 2–2.5 fold | Rat Hypothalamus | 1.5–2 hours | wikipedia.orgbmrb.io |
Regulation of Dopamine Biosynthesis Enzymes (TH, AAAD)
A primary mechanism of this compound involves the enhancement of dopamine biosynthesis through the upregulation of key enzymes: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase. wikipedia.orgpenchant.biosmolecule.comhandwiki.orgreddit.combluelight.org This upregulation is achieved via indirect genomic mechanisms, leading to a rapid, pronounced, and long-lasting increase in the expression of these enzymes across various brain regions. wikipedia.orgpenchant.biohandwiki.orgreddit.com
For instance, studies have demonstrated that a single administration of this compound can induce a 2- to 2.5-fold increase in TH expression in the rat hypothalamus within 1.5–2 hours post-administration. wikipedia.orghandwiki.orgreddit.com This increased enzymatic activity subsequently leads to enhanced biosynthesis and release of dopamine, with observed improvements in dopaminergic neurotransmission in critical brain areas such as the hypothalamus, striatum, ventral tegmental area, and nucleus accumbens. wikipedia.orgresearchgate.net The activation of de novo dopamine synthesis, mediated by the modulation of gene expression, is considered a cornerstone of this compound's pharmacological activity and its psychostimulant properties. wikipedia.orgresearchgate.net
Table 1: Effect of this compound on Dopamine Biosynthesis Enzymes
| Enzyme | Effect of this compound | Mechanism | Observed Brain Regions (in rats) | Fold Increase (TH) | Time Post-Administration |
| Tyrosine Hydroxylase (TH) | Upregulation of expression | Indirect genomic mechanisms | Hypothalamus, Striatum, Ventral Tegmental Area, Nucleus Accumbens | 2-2.5x | 1.5-2 hours |
| Aromatic L-amino acid decarboxylase (AAAD) | Upregulation of expression | Indirect genomic mechanisms | Hypothalamus, Striatum, Ventral Tegmental Area, Nucleus Accumbens | N/A | N/A |
Influence on Neurotrophic Factors (e.g., BDNF, NGF)
This compound has been shown to increase the expression of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), in specific areas of the rat brain. wikipedia.orgwikiwand.compenchant.biosmolecule.comresearchgate.netreddit.comreddit.comdnlabresearch.comresearchgate.netnootropicology.com This effect is integral to this compound's neuroprotective capabilities. penchant.biosmolecule.comresearchgate.netdnlabresearch.com The elevation of these neurotrophins is observed in various brain structures, including the striatum, hypothalamus, and hippocampus. researchgate.netresearchgate.net Furthermore, this neuroprotective effect is linked to an increased synthesis of effector kinases within the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/ERK2. researchgate.net It is also hypothesized that the upregulation of BDNF and NGF by this compound may be partly mediated by a reduction in inflammatory cytokines and a decrease in histone deacetylase activity. reddit.comreddit.com
Table 2: Influence of this compound on Neurotrophic Factors
| Neurotrophic Factor | Effect of this compound | Associated Effect | Observed Brain Regions (in rats) |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased expression | Neuroprotection, ERK1/ERK2 synthesis | Striatum, Hypothalamus, Hippocampus |
| Nerve Growth Factor (NGF) | Increased expression | Neuroprotection, ERK1/ERK2 synthesis | Striatum, Hypothalamus, Hippocampus |
Elevation of cAMP Response Element-Binding Protein (CREB)
This compound has been found to elevate the levels of cAMP response element-binding protein (CREB). penchant.bio This elevation is proposed to disinhibit tyrosine hydroxylase (TH), which is typically negatively regulated by dopamine, thereby facilitating increased dopamine synthesis. penchant.bio The enhancement of CREB and TH by neurotrophins, while less potent than that induced by D1 receptor activation, results in amplified dopaminergic effects when both mechanisms occur concurrently. reddit.com The CREB enhancement linked to dopamine potentiation may also involve calcium influx, activation of the RAS pathway (related to neurotrophins), and protein kinase A (PKA) activity, which stems from adenylate cyclase-mediated cAMP accumulation following D1 receptor stimulation. reddit.com
Inhibition of Histone Deacetylase (HDAC)
Research indicates that this compound acts as an inhibitor of histone deacetylase (HDAC). penchant.bioreddit.comlongecity.org This HDAC inhibition is theorized to contribute to the enhanced expression of BDNF. reddit.comreddit.com Moreover, it is suggested that through its HDAC inhibitory action, this compound suppresses ΔFosB and upregulates D1 receptors via the ERK1/2 pathway, leading to a sustained increase in dopamine sensitivity over time. longecity.org This particular mechanism has been proposed to explain the absence of withdrawal symptoms and addictive potential associated with this compound. longecity.org
Cellular and Subcellular Mechanisms
Beyond its influence on key enzymatic and protein pathways, this compound also exhibits direct cellular and subcellular protective properties.
Potential Kir2.1 Channel Inhibition (Hypothesis)
It has been hypothesized that this compound may act as an inhibitor of Kir2.1 channels. penchant.bio This potential inhibition is suggested to stabilize indirect pathway medium spiny neurons (IMSNs) and prevent aberrant synaptogenesis. penchant.bio Supporting this hypothesis, a related adamantane (B196018) compound, amantadine (B194251), has been identified as an inwardly rectifying Kir2 (potassium channel) blocker. This blockade enhances NMDA receptor expression in medium spiny neurons (MSNs), influencing long-term potentiation (LTP) in indirect MSNs and enabling activation in the presence of elevated dopamine. reddit.comreddit.com Such a mechanism could plausibly contribute to this compound's effects, including the CREB enhancement responsible for dopamine potentiation. reddit.comreddit.com
Preclinical Research on Bromantane
In Vivo Models and Behavioral Pharmacology
Preclinical animal studies have provided significant insights into bromantane's effects across various behavioral parameters.
Effects on Psychomotor Activity and Locomotion
In animal experiments, this compound has been observed to influence psychomotor activity and locomotion in a dose-dependent manner. Lower doses, ranging from 30 to 300 mg/kg, were found to increase spontaneous motor activity. Conversely, higher doses, specifically those exceeding 600 mg/kg, resulted in the inhibition of behavioral activity. Unlike typical psychostimulants, this compound does not induce psychomotor agitation or the phenomena of hyperstimulation, yet it exhibits a neuropsychoactivation effect and is sometimes categorized as a psychomotor stimulator.,,
| Effect on Psychomotor Activity | Dose Range (mg/kg) | Source |
|---|---|---|
| Increased Spontaneous Motor Activity | 30-300 | |
| No Change in Activity | 600 | |
| Inhibited Behavioral Activity | >600 |
Influence on Attention, Reaction Time, and Operator Activity
This compound has demonstrated a positive impact on psychophysiological conditions in preclinical models.,, Research indicates that it enhances the range and stability of attention, improves complex sensomotor reactions, and positively influences parameters associated with successful operator activity.,, This effect is believed to be mediated by an increase in the activity of lower centers of the central nervous system, including the hypothalamus nuclei, the reticular nuclei of the operculum, and the hippocampus.,,
Studies on Endurance, Stamina, and Recovery
This compound is recognized as an actoprotector or synthetic adaptogen, a class of compounds that enhance the body's stability against physical loads without increasing oxygen consumption or heat production.,,, Preclinical studies have shown that this compound increases both physical and intellectual working capacity. It is effective in inhibiting the development of fatigue processes and accelerating recovery, even under challenging conditions such as hypoxia and hyperthermia. Its ability to increase resistance to overheating further contributes to its restorative properties after physical exertion. Animal studies specifically highlight its capacity to increase exercise capacity, reduce fatigue, and improve recovery, effects thought to be linked to its influence on dopaminergic neurotransmission, optimization of energy metabolism, and reduction of oxidative stress in skeletal muscle. Historically, this compound was utilized in military contexts to shorten recovery times following intense physical exertion.
Investigations into Stress Resistance and Adaptogenic Effects
As a synthetic adaptogen, this compound enhances an organism's resilience to various stressors. science.gov,,,, It increases the body's resistance to extreme environmental factors and improves stability against heavy physical loads, psychological stresses, hypoxia, and both hyperthermia and hypothermia., this compound also exhibits an anti-asthenic effect, combating weakness and fatigue. science.gov,, Its adaptogenic properties may be synergistically enhanced when combined with certain adaptogenic herbs, leading to improved stress resilience and mental stamina.
Pain Sensitivity Modulation
Investigations into this compound's effects on pain sensitivity have revealed a biphasic response depending on the administered dose. In animal models, doses ranging from 300 to 600 mg/kg were found to reduce the pain sensitivity threshold., Conversely, doses exceeding 600 mg/kg led to an elevation of the pain sensitivity threshold, alongside changes in tactile sensitivity and reaction to auditory stimuli (knock).,
| Effect on Pain Sensitivity | Dose Range (mg/kg) | Source |
|---|---|---|
| Reduced Pain Sensitivity Threshold | 300-600 | , |
| Elevated Pain Sensitivity Threshold | >600 | , |
Sexual Receptivity and Proceptivity Studies
Specific detailed preclinical research findings focusing solely on this compound's direct effects on sexual receptivity and proceptivity in animal models were not identified in the available literature. While general studies on animal reproductive cycles and the influence of various factors on sexual behavior exist, direct investigations linking this compound to these specific aspects of sexual behavior were not found.
Immunological Research
Comparison with Other Immunostimulants
This compound's immunostimulant efficacy has been compared to other synthetic adaptogens and actoprotectors. Research suggests that this compound exhibits a more potent effect on immunity when compared to Levamizol, another synthetic adaptogen. nih.govwikipedia.orgwikidata.org
However, another adamantan-derivative actoprotector, Chlodantane (ADK-910), has been reported to produce an immunostimulant action that is even more pronounced than that of this compound. nih.govwikipedia.org Bemitil, a widely recognized reference actoprotector, primarily functions by stimulating protein synthesis. nih.govwikipedia.orgwikidata.orgbiochem-technologies.com In addition to these synthetic compounds, other substances such as Afobazol and Dibazol are also classified as synthetic adaptogens with immunomodulatory potential. wikidata.orgfishersci.ca Natural adaptogens, such as extracts from the plant Panax ginseng, are also known to influence the immune system. nih.govwikipedia.orgfishersci.ca
The following table summarizes the comparative effects of this compound and other immunostimulants discussed in preclinical research:
| Compound Name | Classification | Primary Mechanism (Immunomodulation) | Comparative Immunostimulant Effect (vs. This compound) |
| This compound | Synthetic Adaptogen/Actoprotector | Increases B-cells and circulating immune complexes; Antiradical and membrane protective properties nih.govwikipedia.orgwikidata.org | Baseline for comparison |
| Levamizol | Synthetic Adaptogen | Immunostimulant | Less powerful nih.govwikipedia.orgwikidata.org |
| Chlodantane | Adamantan-derivative Actoprotector | Immunostimulant | More pronounced nih.govwikipedia.org |
| Bemitil | Actoprotector | Primarily stimulates protein synthesis nih.govwikipedia.orgwikidata.orgbiochem-technologies.com | Not directly compared in terms of B-cell/CIC increase |
| Afobazol | Synthetic Adaptogen | Immunomodulatory potential wikidata.orgfishersci.ca | Not directly compared to this compound in detail |
| Dibazol | Synthetic Adaptogen | Immunomodulatory potential wikidata.orgfishersci.ca | Not directly compared to this compound in detail |
| Panax ginseng | Natural Adaptogen | Influences immune system nih.govwikipedia.orgfishersci.ca | Not directly compared to this compound in detail |
Therapeutic Potential and Clinical Research Avenues
Management of Asthenia and Fatigue
Bromantane has been extensively studied for its anti-asthenic properties, which are proposed to stem from its dual stimulant and anxiety-reducing effects. nih.gov The therapeutic impact in conditions of asthenia is reported to manifest within 1 to 3 days of administration. nih.gov
A significant body of research into this compound's efficacy for asthenia comes from a large-scale, multi-center clinical trial conducted in Russia. nih.gov The study provides key insights into its clinical applicability and effectiveness in treating this condition.
The trial involved 728 patients diagnosed with asthenia, who were administered this compound daily for 28 days. nih.gov The outcomes were assessed using the Clinical Global Impression (CGI) scales, specifically the CGI-Severity (CGI-S) and CGI-Improvement (CGI-I). The results indicated a high degree of efficacy, with a notable percentage of patients showing improvement. nih.gov Furthermore, studies note that this compound administration in therapeutic doses is characterized by an almost complete absence of side effects, including withdrawal syndrome and hyperstimulation. nih.gov
Table 1: Clinical Trial Results for this compound in Asthenia
| Parameter | Number of Patients | Duration | CGI-S Impression Score | CGI-I Impression Score |
|---|
Data sourced from a multi-center clinical trial in Russia. nih.gov
Research has demonstrated that this compound has a positive influence on various indices of psychophysiological conditions. nih.govreddit.com Studies involving healthy volunteers, particularly in operator-focused tasks, have revealed favorable effects on functional state compared to placebo. reddit.comnews-medical.net
Electroencephalography (EEG) profiles after a single administration of this compound show an increase in the power of middle-frequency alpha-rhythm alongside a decrease in the power of delta- and beta1-bands. reddit.comnews-medical.net This EEG signature is similar to that of other substances known for moderate psychostimulating and antihypoxic properties. reddit.comnews-medical.net While the compound does not significantly alter the subjective state of untired individuals, it promotes EEG signs of increased vigilance and helps form a state of productive action. reddit.comnews-medical.net This optimization of the operator's functional state is believed to extend reserve abilities, enhancing work capacity in fatigued individuals or under extreme conditions. reddit.comnews-medical.net
Table 2: Observed Psychophysiological Effects of this compound
| Parameter | Finding |
|---|---|
| Attention | Positive influence on range and stability. nih.govreddit.com |
| Sensomotor Reaction | Improvement in complex sensomotor reaction times. nih.govreddit.com |
| Motor Performance | Favorable reduction in tremor, beneficial for precise motor tasks. reddit.comnews-medical.net |
The direct effect of this compound on the normalization of the sleep-wake cycle has not been a primary focus of extensive clinical research. The sleep-wake cycle is a complex biological rhythm regulated by the interplay of various neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506), within brain regions like the hypothalamus. nih.gov While this compound is known to influence dopaminergic and serotonergic systems, scientific literature from clinical trials specifically detailing its role in correcting circadian rhythm disruptions or normalizing the sleep-wake cycle is limited.
Anxiolytic-like Effects and Stress Reduction
A distinctive feature of this compound is its combination of psychostimulant effects with anxiolytic (anxiety-reducing) properties. nih.govnih.gov This dual action allows it to enhance performance and energy without the jitteriness or anxiety commonly associated with traditional stimulants. reddit.com The anxiolytic effects are believed to be mediated through its influence on serotonergic neurotransmission, including mild serotonin reuptake inhibition, and the strengthening of GABA-ergic mediation. nih.govnih.gov This modulation promotes emotional well-being and resilience, particularly in high-pressure or stressful situations. nih.gov Animal studies have further supported these findings, demonstrating that this compound can normalize stress-blunted catecholamine systems. reddit.com
Antidepressant-like Effects
This compound has demonstrated potential as an antidepressant in preclinical models. nih.gov Its mood-elevating properties are linked to its mechanisms of action on key neurotransmitter systems involved in depression. nih.gov The compound has been shown to upregulate tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine, suggesting a sustained impact on the dopaminergic system. nih.gov Additionally, its influence on serotonergic pathways contributes to its mood-stabilizing effects. nih.gov In animal models of depression, this compound was found to normalize behavior, suggesting potential clinical efficacy as an antidepressant. nih.gov
The pathophysiology of depression is increasingly understood to involve an inflammatory component, with elevated levels of pro-inflammatory cytokines observed in patients. Research into this compound's mechanism has identified an immunomodulatory effect that may contribute to its antidepressant-like properties. Specifically, in animal models of depression, this compound has been found to lower the levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-17 (IL-17). nih.gov It was also found to reduce levels of Interleukin-4 (IL-4), a cytokine with a more complex role in allergic and inflammatory responses. nih.gov IL-6 and IL-17 are known to be involved in T-cell-triggered inflammation. By modulating these cytokines, this compound may exert antidepressant effects through an anti-inflammatory pathway, a mechanism of growing interest in the development of novel depression therapies.
Cognitive Enhancement Research
This compound, a synthetic adamantane (B196018) derivative, has been the subject of research for its potential cognitive-enhancing effects. verybigbrain.com Developed in Russia in the 1980s, it is known for its unique psychostimulant and anxiolytic properties. verybigbrain.comwikipedia.org Studies suggest that this compound may improve cognitive functions such as memory, learning, focus, and concentration. verybigbrain.com
The mechanism behind these effects is believed to involve the modulation of dopamine and serotonin levels in the brain. verybigbrain.com this compound may increase the expression of genes involved in dopamine synthesis, leading to higher levels of this neurotransmitter. verybigbrain.com Additionally, it may inhibit the breakdown of serotonin, further contributing to its mood and cognitive effects. verybigbrain.com
Research indicates that this compound may enhance both short-term and long-term memory, making it a subject of interest for improving learning capabilities. verybigbrain.com Animal studies have demonstrated its potential to improve spatial learning and memory. nootropicology.com This cognitive enhancement is thought to be linked to its influence on neurotrophic factors and synaptic plasticity, which are crucial for memory formation and retention. nootropicology.com
The compound has been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), both of which are vital for neuronal survival and growth. nootropicology.com By promoting neurogenesis and enhancing synaptic plasticity, this compound may support the brain's ability to learn and retain new information. nootropicology.com
| Study Type | Subject | Key Findings | Potential Mechanism |
|---|---|---|---|
| Animal Studies | Rats | Enhanced spatial learning and memory. nootropicology.com | Increased BDNF and NGF, enhanced synaptic plasticity. nootropicology.com |
| General Research | - | Improved short-term and long-term memory. verybigbrain.com | Modulation of dopamine and serotonin activity. verybigbrain.com |
This compound is noted for its ability to improve focus and concentration without the overstimulation often associated with traditional stimulants. verybigbrain.com This effect is primarily attributed to its dopaminergic actions, particularly in the prefrontal cortex, which can lead to improved attention and task engagement. nootropicology.com Research suggests that this compound has a positive influence on the range and stability of attention and complex sensorimotor reactions. nih.govresearchgate.net
Its mechanism involves increasing dopamine synthesis and release, which is associated with improved motivation and focus. nbinno.com Unlike typical stimulants, this compound's approach to enhancing dopamine is more balanced, potentially avoiding the downregulation of receptors. nbinno.com This sustained boost in mental clarity makes it a compound of interest for enhancing productivity in demanding cognitive tasks. verybigbrain.com
| Effect | Mechanism | Supporting Evidence |
|---|---|---|
| Improved Attention and Concentration | Dopaminergic effects in the prefrontal cortex. nootropicology.com | Users report increased mental clarity and reduced distractibility. verybigbrain.com |
| Enhanced Task Engagement | Increased dopamine synthesis and release. nbinno.com | Positive influence on psychophysiological conditions like attention stability. nih.govresearchgate.net |
| Sustained Mental Clarity | Balanced dopaminergic modulation. nbinno.com | Provides a smooth boost in attention without overstimulation. verybigbrain.com |
Neuroprotective Applications
This compound has demonstrated neuroprotective properties in various studies. verybigbrain.com Its potential to protect the brain from damage caused by oxidative stress and inflammation may help preserve cognitive function and slow age-related mental decline. verybigbrain.com
The neuroprotective effects of this compound are linked to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress-induced cellular damage. nootropicology.com It has also been shown to upregulate neurotrophins like brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF), which contribute to its neuroprotective capabilities. penchant.bio
The neuroprotective qualities of this compound suggest its potential in protecting against cognitive decline. verybigbrain.com By combating oxidative stress and inflammation, two key factors in age-related cognitive impairment, this compound may help maintain brain health. verybigbrain.comnootropicology.com Its ability to enhance neurotrophic factors and promote neuroplasticity further supports its potential role in preserving cognitive function over time. nootropicology.com
While direct clinical research on this compound for specific neurological disorders like Multiple Sclerosis (MS) and Parkinson's Disease (PD) is limited, its mechanisms of action overlap with therapeutic strategies for these conditions. Both PD and MS involve neuroinflammation and oxidative stress. frontiersin.org
This compound's ability to modulate dopamine, a key neurotransmitter affected in Parkinson's Disease, and its anti-inflammatory and neuroprotective properties could be relevant. verybigbrain.comphytojournal.com The structural similarity of this compound to Amantadine (B194251), a drug used in the treatment of Parkinson's disease, further suggests a potential avenue for research. wikipedia.orgwikipedia.org For Multiple Sclerosis, where fatigue is a common symptom, this compound's stimulating properties might offer symptomatic relief, similar to how Amantadine is sometimes used off-label. wikipedia.org
Physical Performance and Endurance Research
This compound has been investigated for its ability to enhance physical performance and endurance. yourinception.com It is classified as an actoprotector, a substance that can improve physical performance without increasing oxygen consumption or heat production. nih.gov
Research, primarily from Russian sources, indicates that this compound can increase physical work capacity and aid in recovery after physical exertion. nih.govyourinception.com Animal studies have shown that it can improve endurance and stamina during intense physical activity. muscleandbrawn.com The mechanism for these effects is thought to be related to its psychostimulating action and its ability to protect cellular membranes. nih.gov
| Observed Effect | Proposed Mechanism | Supporting Research |
|---|---|---|
| Increased Physical Work Capacity | Actoprotective properties. nih.gov | Used by Russian soldiers to reduce fatigue and improve recovery. yourinception.com |
| Enhanced Endurance and Stamina | Improved oxygen consumption and regulation of heat production. muscleandbrawn.com | Animal studies show improved performance in swimming and treadmill tests. nih.gov |
| Reduced Fatigue | Psychostimulant effects. nih.gov | Effective in treating asthenic disorders like chronic fatigue. muscleandbrawn.com |
| Membrane-Protecting Effect | Associated with its positive effect on physical efficiency. nih.gov | Prevents electron-microscopic changes in mitochondria of muscle cells in rats. nih.gov |
Accelerated Restoration Under Hypoxia and Hyperthermia
This compound is classified as an actoprotector, a type of synthetic adaptogen known for enhancing the body's stability against physical challenges without increasing oxygen consumption or heat production. nih.govresearchgate.net Research indicates that this compound facilitates accelerated restoration of the body's functions in environments compromised by hypoxia (low oxygen) and hyperthermia (high temperature). nih.govreddit.comyoutube.com This capability is linked to its antiasthenic properties and its ability to increase resistance to overheating, which supports the recovery of working capacity after strenuous physical exertion. nih.govreddit.comyoutube.com
The compound's effectiveness in extreme conditions has been noted in military applications, where it was used to enhance soldiers' stability to hypoxia. researchgate.net The mechanism behind this is not a direct stimulation of physical capacity, but rather an increase in the body's resilience to environmental stressors. nih.gov
Improved Coordination of Movements
Clinical and experimental studies have demonstrated this compound's positive influence on the coordination of movements. nih.govreddit.com The compound's mechanism of action involves increasing the activity of lower central nervous system centers, such as the hypothalamus nuclei and the reticular nuclei of the operculum. nih.govresearchgate.net This neuropsychoactivation effect is believed to be implemented through the dopaminergic system. nih.gov
In a study involving healthy volunteers, this compound administration was associated with the formation of a "productive action state" which was conducive to precise motor performance and a reduction in tremor. researchgate.net This optimization of the operator's functional state suggests an extension of reserve abilities, which contributes to improved motor control. researchgate.net Research has also pointed to its positive effects on psychophysiological conditions, including complex sensomotor reactions. nih.govresearchgate.netreddit.com
Enhancement of Physical Work Capacity
This compound has been shown to significantly enhance physical work capacity and inhibit the development of fatigue. nih.govreddit.com Its effects are particularly notable in delaying the decrease of physical efficiency and speeding up recovery after repeated extreme physical loads. nih.gov
In animal studies using swimming and treadmill tests, the positive effect of this compound on the physical work efficiency of mice and rats was found to be 1.3 to 1.6 times greater than that of Phenamine (amphetamine) administered in optimal doses. nih.gov This enhanced performance was observed to last for at least 24 hours. nih.gov
Table 1: Comparative Effect of this compound on Physical Work Efficiency in Rodents
| Metric | Finding | Source |
|---|---|---|
| Comparative Efficacy | 1.3 - 1.6 times more effective than Phenamine in optimal doses. | nih.gov |
| Duration of Effect | Lasts for a minimum of 24 hours. | nih.gov |
| Recovery | Accelerates restoration of physical efficiency after repeated extreme exertion. | nih.gov |
Analytical Methodologies for Bromantane Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods coupled with mass spectrometry are extensively used for the precise detection and quantification of Bromantane and its metabolites in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC/MS) is a well-established technique for the detection and quantification of this compound and its metabolites, especially in urine samples. dshs-koeln.dedshs-koeln.de Sample preparation for GC/MS analysis often involves a multi-step process, including solid-phase extraction (utilizing C18 cartridges), selective enzymatic hydrolysis with β-glucuronidase, alkaline liquid-liquid extraction using diethyl ether, and subsequent derivatization to trimethylsilyl (B98337) (TMS) derivatives with a mixture of MSTFA/NH₄I/ethanethiol. dshs-koeln.de
Typical GC/MS systems employed for this compound analysis include a Hewlett-Packard model 6890 gas chromatograph equipped with a 7673A auto-sampler connected to a 5973 mass selective detector. dshs-koeln.de Chromatographic separation can be achieved using an HP-1 column (17m, 0.2 mm I.D., 0.33 µm film thickness). dshs-koeln.de The injector is often operated in split mode (1:5 split ratio), with both the injector and interface maintained at 280°C. dshs-koeln.de A common oven temperature program might start at 180°C, ramp at 3.3°C/min to 231°C, then at 30°C/min to 310°C, and hold for 2 minutes at 310°C, using Helium as a carrier gas at a flow rate of 0.8 mL/min at 180°C. dshs-koeln.de
Advanced GC techniques such as Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ) and Gas Chromatography-High Resolution Accurate Mass (GC-HRAM) systems offer enhanced selectivity and sensitivity compared to single quadrupole GC/MS systems, making them valuable for comprehensive doping analysis. chromatographytoday.com
Liquid Chromatography-Mass Spectrometry (LC/MS), particularly LC-MS/MS, is frequently employed for the rapid and sensitive quantification of this compound in biological samples such as human plasma. hilarispublisher.comscholarscentral.comhilarispublisher.com This technique is often favored for pharmacokinetic studies due to its superior sensitivity, selectivity, speed, and cost-effectiveness compared to GC-based methods. hilarispublisher.com
A validated LC-MS/MS method for this compound quantification in human plasma utilizes a Zorbax SB-C18 column with a mobile phase consisting of methanol (B129727) and 0.2% formic acid. hilarispublisher.comscholarscentral.com Detection is performed using an atmospheric pressure chemical ionization (APCI) source in positive Multi-Reaction-Monitoring-Mode (+MRM) at an ion voltage of +2000 V. hilarispublisher.comscholarscentral.com 9-phenyl-sym-octahydroselenoxanthene (selenox) serves as an internal standard. hilarispublisher.com The assay demonstrates linearity over a concentration range of 1–500 ng/mL, with a Lowest Limit of Quantification (LLOQ) of 1 ng/mL. hilarispublisher.comscholarscentral.comhilarispublisher.com Retention times are typically 3.2 minutes for this compound and 5.1 minutes for the internal standard. hilarispublisher.com Key MRM transitions are 308.1 → 135.2 m/z for this compound and 331.0 → 250.0 m/z for the internal standard. hilarispublisher.com
Table 1: LC-MS/MS Parameters for this compound Quantification in Human Plasma hilarispublisher.com
| Parameter | Value |
| Column | Zorbax SB-C18 |
| Mobile Phase | Methanol–0.2% Formic Acid (95:5, v/v) |
| Ionization Source | APCI |
| Detection Mode | Positive MRM |
| Ion Voltage | +2000 V |
| Linear Range | 1–500 ng/mL |
| LLOQ | 1 ng/mL |
| This compound Retention Time | 3.2 min |
| Internal Standard (Selenox) | 5.1 min |
| This compound MRM Transition | 308.1 → 135.2 m/z |
| Selenox MRM Transition | 331.0 → 250.0 m/z |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is also employed for untargeted metabolomics, allowing for the detection of a broad spectrum of metabolites with varying concentrations and physicochemical properties in biological samples. researchgate.netresearchgate.netscielo.br Deuterium-labeled 6-Hydroxy this compound-D5 is utilized as an internal standard in LC-MS to enhance analytical precision and minimize isotopic interference for accurate quantification of this compound in biological samples. veeprho.com
Metabolite Profiling and Identification
Understanding the metabolic pathways of this compound is essential for forensic and clinical analysis.
The primary metabolic pathway for this compound involves hydroxylation, predominantly occurring at the 6th position of its adamantane (B196018) cycle. nih.govbiomolther.orgchemicalbook.com 6β-hydroxythis compound has been identified as the main metabolite of this compound. wikipedia.org Research has revealed the presence of four distinct single hydroxy metabolites in urine samples, which can be categorized into two groups based on the hydroxylation position on the adamantane structure: secondary hydroxy-metabolites (e.g., M1 and M3) and tertiary hydroxy-metabolites (e.g., M2 and M4). dshs-koeln.de The first total synthesis of 6-hydroxythis compound has been achieved, which is significant for doping analysis purposes. tuwien.ac.at
Excretion studies have shown that all identified metabolites of this compound, including its hydroxylated forms, can be detected in urine for up to two weeks following administration. nih.govbiomolther.org GC/MS-based excretion studies indicate that the maximum excretion of the main single hydroxy metabolite typically occurs around 6-7 hours post-administration, with detectable levels persisting at low concentrations for up to 30 hours. dshs-koeln.de LC-MS/MS methods are suitable for conducting pharmacokinetic and toxicological studies of this compound in human plasma. hilarispublisher.comscholarscentral.com
In Vitro Assays for Mechanism Elucidation
In vitro assays play a vital role in investigating the molecular mechanisms underlying this compound's pharmacological effects. This compound's mechanism of action is linked to increasing the activity of lower centers within the central nervous system, including the hypothalamus nuclei, reticular nuclei of the operculum, and the hippocampus. nih.govbiomolther.org It primarily exerts its activating properties through the dopaminergic system and enhances GABA-ergic mediation by reducing gene expression that supervises the synthesis of GABA-transporters and by functioning as a reuptake mediator. nih.govbiomolther.org A potential for central serotonin-holding effects has also been suggested. nih.govbiomolther.org
In vitro studies have demonstrated this compound's adaptogenic properties, such as promoting the survival of HT-22 neurons in models of oxidative stress and glutamate (B1630785) toxicity. nih.govbiomolther.org Furthermore, this compound stimulates the synthesis of cytochrome P-450, thereby facilitating the liver's detoxifying functions. nih.govbiomolther.org While this compound can inhibit the reuptake of serotonin (B10506), dopamine (B1211576), and to a lesser extent norepinephrine (B1679862) in vitro, the concentrations required for these effects are often high (50–500 µM) and may not be clinically relevant. wikipedia.org The activation of certain cAMP-, Ca²⁺-, and phospholipid-dependent protein kinases, particularly protein kinase C and protein kinase A, correlates with the manifestation of this compound's pharmacological effects. wikipedia.org It is hypothesized that this compound may activate intracellular signaling cascades, possibly by agonizing an as-yet-undetermined receptor, which in turn activates these protein kinases, leading to increased transcription of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). wikipedia.org
Neurotransmitter Reuptake Inhibition Assays
Early investigations into this compound's mechanism of action considered its potential as a neurotransmitter reuptake inhibitor. Assays designed to measure the inhibition of dopamine, serotonin, and norepinephrine reuptake are crucial in this context. These assays typically involve incubating brain tissue or synaptosomes with radiolabeled neurotransmitters in the presence and absence of this compound, followed by quantification of neurotransmitter uptake. A reduction in uptake indicates reuptake inhibition.
While some in vitro studies using rat brain tissue have indicated that this compound can inhibit the reuptake of serotonin, dopamine, and to a lesser extent norepinephrine, the concentrations required for these effects are notably high, ranging from 50 to 500 μM wikipedia.orgwikiwand.com. For instance, one study reported an IC50 (half maximal inhibitory concentration) for dopamine transport at 3.56 μM, which is significantly higher than that of typical dopamine reuptake inhibitors like mesocarb (28.66 nM) wikipedia.orgwikiwand.com. This suggests that direct monoamine reuptake inhibition is unlikely to be the primary or clinically relevant mechanism of this compound's pharmacological activity wikipedia.orgwikiwand.com. The absence of typical stimulant-like hyperstimulation and addictive potential further supports the notion that this compound operates through a different mechanism than direct reuptake blockade wikipedia.orgwikiwand.com.
Table 1: Reported Neurotransmitter Reuptake Inhibition by this compound (In Vitro)
| Neurotransmitter | Concentration Range for Inhibition | IC50 for Dopamine Transport | Clinical Relevance |
| Dopamine | 50–500 μM wikipedia.orgwikiwand.com | 3.56 μM wikipedia.orgwikiwand.com | Unlikely wikipedia.orgwikiwand.com |
| Serotonin | 50–500 μM wikipedia.orgwikiwand.com | Not reported at tested concentrations wikipedia.orgwikiwand.com | Unlikely wikipedia.orgwikiwand.com |
| Norepinephrine | >500 μM nih.gov | Not reported | Unlikely wikipedia.orgwikiwand.com |
Enzyme Activity Measurements (e.g., TH, AAAD)
A key aspect of this compound research involves measuring the activity of enzymes central to dopamine biosynthesis, particularly tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC) wikipedia.orgwikiwand.compenchant.biohandwiki.orgpsychonautwiki.orgwikipedia.org. TH catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in catecholamine synthesis, while AAAD converts L-DOPA to dopamine wikipedia.orgwikipedia.org.
Enzyme activity measurements can be performed using various biochemical assays. For TH, this might involve quantifying the production of L-DOPA from L-tyrosine in tissue homogenates or cell cultures, often using high-performance liquid chromatography (HPLC) with electrochemical detection. Similarly, AAAD activity can be assessed by measuring the conversion of L-DOPA to dopamine.
Research findings consistently highlight this compound's ability to enhance dopamine synthesis by upregulating these crucial enzymes through indirect genomic mechanisms wikipedia.orgwikiwand.compenchant.biohandwiki.org. For example, a single administration of this compound has been shown to produce a 2 to 2.5-fold increase in TH expression in the rat hypothalamus within 1.5 to 2 hours post-administration wikipedia.orgwikiwand.comhandwiki.org. This upregulation of TH and AAAD is directly correlated with an increase in dopamine biosynthesis and release in various brain regions, including the hypothalamus, striatum, ventral tegmental area, and nucleus accumbens wikipedia.orgwikiwand.comhandwiki.org. The precise molecular mechanisms by which this compound activates the intracellular signaling cascades leading to increased transcription of TH and AAAD, such as the activation of protein kinase A and protein kinase C, are still under investigation wikiwand.comhandwiki.org.
Table 2: Effect of this compound on Dopamine Synthesis Enzymes
| Enzyme | Effect of this compound | Magnitude of Increase (Rat Hypothalamus) | Time Post-Administration | Primary Mechanism |
| TH | Upregulation | 2–2.5 fold increase wikipedia.orgwikiwand.comhandwiki.org | 1.5–2 hours wikipedia.orgwikiwand.comhandwiki.org | Indirect genomic wikipedia.orgwikiwand.compenchant.biohandwiki.org |
| AAAD | Upregulation | Correlated with TH upregulation wikipedia.orgwikiwand.comhandwiki.org | Correlated with TH upregulation wikipedia.orgwikiwand.comhandwiki.org | Indirect genomic wikipedia.orgwikiwand.compenchant.biohandwiki.org |
Gene Expression Analysis (e.g., qPCR, Western Blot)
Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and Western Blot, are fundamental for investigating the genomic effects of this compound. qPCR is used to quantify messenger RNA (mRNA) levels, providing insight into gene transcription, while Western Blot is used to detect and quantify specific protein levels, indicating gene translation and protein expression.
This compound's primary mechanism of action involves indirect genomic modulation, leading to a rapid, pronounced, and long-lasting upregulation of TH and AAAD expression in various brain regions wikipedia.orgwikiwand.comhandwiki.org. Studies utilizing these methodologies have demonstrated long-term changes in gene expression related to dopamine metabolism in rats following this compound administration psychonautwiki.org.
Beyond dopamine synthesis enzymes, this compound has been found to influence the expression of other crucial genes and proteins. Research indicates that this compound increases the expression of neurotrophins, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), in specific areas of the rat brain such as the striatum, hypothalamus, and hippocampus wikipedia.orghandwiki.orgresearchgate.netresearchgate.net. Furthermore, it has been shown to increase the synthesis and activity of effector kinases within the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/ERK2 and pERK1/ERK2 researchgate.netresearchgate.net. This compound also affects GABAergic transmission by strengthening it and suppressing the expression of genes that control the synthesis of GABA transporters researchgate.netresearchgate.netbiomolther.orgnih.govbluelight.org.
Table 3: Gene and Protein Expression Changes Induced by this compound
| Gene/Protein | Effect on Expression | Brain Region (Rat) | Analytical Method (Implied) |
| TH | Upregulation | Hypothalamus, Striatum, VTA, Nucleus Accumbens wikipedia.orgwikiwand.comhandwiki.org | qPCR, Western Blot |
| AAAD | Upregulation | Hypothalamus, Striatum, VTA, Nucleus Accumbens wikipedia.orgwikiwand.comhandwiki.org | qPCR, Western Blot |
| BDNF | Increased expression | Striatum, Hypothalamus, Hippocampus wikipedia.orghandwiki.orgresearchgate.netresearchgate.net | qPCR, Western Blot |
| NGF | Increased expression | Striatum, Hypothalamus, Hippocampus wikipedia.orghandwiki.orgresearchgate.netresearchgate.net | qPCR, Western Blot |
| ERK1/ERK2 | Increased synthesis/activity | Not specified, general brain areas researchgate.netresearchgate.net | Western Blot (for protein/phosphorylation) |
| GABA Transporters | Suppressed expression | Not specified researchgate.netresearchgate.netbiomolther.orgnih.govbluelight.org | qPCR, Western Blot |
Structure Activity Relationship Studies of Bromantane and Analogs
Modifications to the Adamantane (B196018) Moiety
Research into conformationally labile analogs of bromantane, where a methylene (B1212753) linker was introduced between the adamantane cage and the amine, has shown that the biological activity profiles are strongly dependent on the nature of substitution on the adamantane nucleus. researchgate.net This suggests that the rigidity and specific steric profile of the direct linkage in this compound are key determinants of its pharmacological effects.
Further studies have demonstrated that the introduction of the adamantane system into new compounds generally leads to an increase in lipophilicity, which can alter bioavailability and enhance therapeutic effects. mdpi.com The adamantane moiety is often referred to as a "lipophilic bullet" for its ability to improve the pharmacokinetic properties of a drug, such as enhancing blood-brain barrier permeability. researchgate.netnih.gov
Systematic modifications to the adamantane scaffold of related compounds have been performed to map the binding pockets of their targets. While not this compound-specific, these studies on other adamantane derivatives highlight the sensitivity of pharmacological activity to even minor changes in the cage structure. researchgate.net For instance, the antiviral activity of amantadine (B194251) and rimantadine (B1662185), and the NMDA receptor antagonism of memantine (B1676192), are all critically dependent on the integrity and specific substitution pattern of their adamantane cores. nih.govnih.gov
Modifications to the Brominated Aromatic Ring
The para-bromophenyl group of this compound plays a crucial role in its electronic and hydrophobic properties, influencing how the molecule interacts with its biological targets. SAR studies have investigated the effects of altering the position and nature of the substituent on this aromatic ring.
In studies of analogous compounds, modifications to the aromatic ring have been shown to significantly impact pharmacological potency. For example, in a series of methylphenidate analogs, moving a halogen substituent from the para- to the meta- or ortho- position drastically altered the compound's activity at the dopamine (B1211576) transporter. nih.gov Specifically, ortho-substituted compounds were found to be much less potent than their meta- and para-substituted counterparts. nih.gov Similarly, replacing the bromine atom with other substituents, such as chloro, methyl, or iodo groups, also modulated the activity, indicating that both electronic and steric factors of the aromatic substituent are important. nih.gov
In another study on tetracyclic diazaphenothiazine analogues, compounds with bromine atoms at specific positions (9- or 10-position) showed lower cytotoxic activity compared to other substitutions. nih.gov This underscores the principle that the precise location of a halogen on an aromatic ring is critical for biological activity. The introduction of electron-withdrawing groups, like a nitro group, or electron-donating groups can also significantly alter the pharmacological profile of bioactive molecules.
While direct SAR studies on a wide range of this compound analogs with varied aromatic ring substitutions are limited in the public domain, the principles derived from related compounds suggest that the para-bromo substitution in this compound is likely optimal for its specific activity profile. Any changes, such as moving the bromine to the meta or ortho position, or replacing it with other functional groups, would be expected to significantly alter its potency and mechanism of action. For instance, in a series of adamantane-containing thiazole (B1198619) derivatives, a 4-bromophenyl analogue displayed excellent broad-spectrum antibacterial activity, highlighting the effectiveness of this particular substitution in a different molecular context. nih.gov
Comparative Analysis with Related Adamantane Derivatives (e.g., Amantadine, Memantine, Rimantadine, Adapromine)
This compound belongs to the family of adamantane derivatives, which includes several clinically used drugs. A comparative analysis of their structures reveals key differences that account for their distinct pharmacological profiles. nih.govwikipedia.org
Amantadine (1-aminoadamantane): This is the simplest drug in this class, consisting of an amino group directly attached to a tertiary carbon of the adamantane cage. nih.gov Its primary use is as an antiviral agent against influenza A and for the management of Parkinson's disease. nih.gov Unlike this compound, it lacks the substituted aromatic ring, which is responsible for this compound's unique actoprotective and anxiolytic effects. Amantadine's mechanism involves blocking the M2 proton channel of the influenza virus and modulating dopaminergic and glutamatergic neurotransmission. wikipedia.org
Rimantadine (1-(1-aminoethyl)adamantane): Structurally similar to amantadine, rimantadine has an alpha-methyl group on the aminoethyl side chain. This modification increases its metabolic stability and antiviral activity compared to amantadine. nih.gov Like amantadine, it is used for influenza A but lacks the complex psychotropic effects of this compound due to the absence of the N-phenyl group. wikipedia.org
Memantine (1-amino-3,5-dimethyladamantane): Memantine has two methyl groups at the 3 and 5 positions of the adamantane cage. This substitution enhances its affinity and specificity as a low-affinity, non-competitive antagonist of the NMDA receptor. nih.gov This action is the basis for its use in treating Alzheimer's disease. nih.gov Its structure is fundamentally different from this compound's N-aryl-2-aminoadamantane skeleton, leading to a distinct primary mechanism of action.
Adapromine (1-(Adamantan-1-yl)propan-1-amine): An alkyl analogue of rimantadine, adapromine is an antiviral drug used in Russia. wikipedia.org It possesses a broader spectrum of anti-influenza activity (Types A and B) compared to rimantadine. Although it shares the core adamantane structure, like the others, it lacks the N-phenyl-bromo moiety that defines this compound's unique pharmacological class as an actoprotector.
EEG studies suggest that adamantane derivatives including amantadine, this compound, memantine, and adapromine may have psychostimulant-like effects possibly mediated by catecholaminergic systems. wikipedia.org Furthermore, amantadine and memantine have been found to act as agonists at the σ₁ receptor, which may contribute to their dopaminergic effects and could be a shared property among other adamantanes like this compound. wikipedia.org However, the N-(para-bromophenyl) group of this compound is the key structural feature that differentiates it from these other adamantane drugs, conferring its distinct anxiolytic and psychostimulant "actoprotector" properties.
Table 1: Comparative Structural and Pharmacological Features of this compound and Related Adamantane Derivatives
| Compound | Structure | Key Structural Differences from this compound | Primary Pharmacological Action |
|---|---|---|---|
| This compound | N-(2-adamantyl)-N-(para-bromophenyl)amine | - | Actoprotector (Psychostimulant/Anxiolytic) |
| Amantadine | 1-aminoadamantane | Lacks N-(para-bromophenyl) group; amine at C1 position. | Antiviral (Influenza A); Antiparkinsonian |
| Rimantadine | 1-(1-aminoethyl)adamantane | Lacks N-(para-bromophenyl) group; α-methyl on aminoethyl side chain at C1. | Antiviral (Influenza A) |
| Memantine | 1-amino-3,5-dimethyladamantane | Lacks N-(para-bromophenyl) group; amine at C1; two methyl groups on the cage. | NMDA Receptor Antagonist |
| Adapromine | 1-(Adamantan-1-yl)propan-1-amine | Lacks N-(para-bromophenyl) group; aminopropyl group at C1. | Antiviral (Influenza A & B) |
Novel N-(2-Adamantyl)-N-(para-bromophenyl)amine Analogs and Their Pharmacological Activities
Research into novel analogs of the core N-(2-adamantyl)-N-(aryl)amine structure has been undertaken to explore new pharmacological activities and refine the therapeutic profile. These studies involve synthesizing derivatives with different substituents on the aromatic ring or modifications to the linkage between the adamantane and phenyl moieties.
One area of research has focused on creating analogs with greater conformational lability by inserting a linker between the adamantane and aromatic fragments. researchgate.net The synthesis of N-[(Adamantan-1-yl)methyl]-4-bromoanilines, for example, revealed that the biological activity profiles were highly dependent on the substitution pattern of the adamantane core, indicating that the specific geometry of the molecule is crucial. researchgate.net
Other synthetic efforts have produced various 2-adamantyl-containing amines with potential pharmacological applications. Computational predictions on these novel compounds suggest potential for antiviral, analgesic, and antidiabetic activities, demonstrating the versatility of the 2-aminoadamantane (B82074) scaffold. researchgate.net
The synthesis of a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, which combines the adamantane cage with a different heterocyclic system, has yielded compounds with potent broad-spectrum antibacterial and antifungal activities. nih.gov In this series, the analog featuring a 4-bromophenyl group demonstrated excellent antibacterial properties, once again highlighting the utility of this specific substitution for achieving biological activity. nih.gov
These findings collectively indicate that the N-(2-adamantyl)-N-(para-bromophenyl)amine structure is a versatile scaffold. Modifications can lead to a wide range of pharmacological activities, from antimicrobial to CNS-active agents. The specific nature and position of substituents on both the adamantane cage and the aromatic ring are critical determinants of the resulting pharmacological profile.
Ethical Considerations and Societal Implications in Bromantane Research
Performance Enhancement in Competitive Settings
Bromantane was initially developed in the Soviet Union for military and cosmonaut applications, intended to enhance alertness and combat fatigue under demanding conditions. howstuffworks.combiomolther.org Its utility soon extended to sports medicine, where Russian athletes reportedly used it to achieve peak performance without experiencing exhaustion. howstuffworks.combiomolther.org
The compound gained international notoriety in 1996 during the Summer Olympics in Atlanta, when several Russian athletes tested positive for this compound. howstuffworks.comwikipedia.orgindependent.co.ukpsychonautwiki.orgunm.edubluelight.org This incident led to disqualifications and the stripping of medals by the International Olympic Committee (IOC). howstuffworks.comindependent.co.uk Subsequently, in 1997, the World Anti-Doping Agency (WADA) added this compound to its banned list, classifying it as a stimulant and a masking agent. howstuffworks.comwikipedia.orgbluelight.orgwikipedia.orgwikipedia.org
This compound is characterized as a mild stimulant with anxiolytic and anti-asthenic properties, reported to improve both physical and mental performance. wikipedia.org It functions as an "actoprotector," a substance that enhances the body's resilience to physical stress without increasing oxygen consumption. psychonautwiki.orgwikipedia.orgnih.govnih.gov Its dual nature as a stimulant and a potential masking agent contributed to its appeal in competitive settings. howstuffworks.comindependent.co.uk
Neuroenhancement and Cognitive Augmentation
Beyond physical performance, this compound has been explored for its neuroenhancement and cognitive augmentation capabilities. It is categorized as a psychostimulant and anxiolytic, influencing dopaminergic systems. wikipedia.orgunm.edu Research indicates its ability to improve both physical and mental performance, acting as an "actoprotector" that enhances physical and intellectual work capacity while inhibiting fatigue processes. biomolther.orgwikipedia.orgnih.gov
The mechanisms underlying its cognitive effects are thought to involve the upregulation of tyrosine hydroxylase and aromatic L-amino acid decarboxylase (L-DOPA decarboxylase), which leads to increased dopamine (B1211576) synthesis. wikipedia.org Additionally, this compound inhibits the reuptake of serotonin (B10506) and dopamine and can increase norepinephrine (B1679862) levels. psychonautwiki.org Its anxiolytic properties are attributed to its ability to strengthen GABA-ergic mediation. psychonautwiki.org
The use of substances like this compound for non-medical purposes to enhance cognitive abilities is often referred to as pharmacological cognitive enhancement (PCE) or "neuroenhancement." mdpi.comscience.govfrontiersin.orgwikipedia.org this compound has been identified as a central nervous system (CNS) stimulant in market surveillance studies of illicit "smart drugs" in Europe. mdpi.com Its capacity to increase stamina and assist with demanding mental tasks has led to its description as an "ergotropic." lse.ac.uk
Regulatory Status and Classification in Different Regions
This compound's regulatory status is complex and varies significantly across different geographical regions, largely due to its history as a doping agent and its pharmacological properties.
World Anti-Doping Agency (WADA): this compound was officially added to the WADA Prohibited List in 1997 and remains classified as a non-specified stimulant (S6). howstuffworks.comwikipedia.orgbluelight.orgwikipedia.orgwikipedia.orgnih.gov WADA's criteria for prohibiting a substance include its potential to enhance sport performance, represent a health risk to the athlete, or violate the "spirit of sport." wikipedia.org
Russia: In Russia, this compound is medically approved for the treatment of neurasthenia and is sold under the brand name Ladasten. biomolther.orgwikipedia.org However, there are conflicting reports regarding its current availability; some sources indicate it was discontinued (B1498344) in Russia in 2017, while others state it was manufactured until the end of 2018. psychonautwiki.orgfirstwordpharma.com
United States: In the United States, this compound is currently uncontrolled and has not received approval from the Food and Drug Administration (FDA) for human use. wikipedia.orgpsychonautwiki.orgdrugsandalcohol.ie Consequently, it is often sold by nootropic vendors with labels indicating "not for human consumption." psychonautwiki.org
Europe (Germany, Switzerland): In Germany, this compound is not a controlled substance under the Narcotics Act (BtMG) or the New Psychoactive Substances Act (NpSG). However, it falls under the definition of a medicine due to its pharmacological effects. psychonautwiki.org A decision by the European Court of Justice declared a previous definition of this compound as ineffective due to incompatibility with EU law, suggesting it could be considered legal in Europe. psychonautwiki.org Similarly, in Switzerland, this compound is not controlled under specific legal classifications, implying it could be considered legal. psychonautwiki.org
Challenges in Detection and Doping Control
The detection of this compound in doping control presents ongoing challenges for anti-doping agencies. Its classification as both a stimulant and a masking agent complicates testing protocols. howstuffworks.comindependent.co.uk Anti-doping officials have suggested that this compound may possess the ability to conceal the use of other, more potent doping substances, such as steroids, although its precise masking mechanism remains unclear. howstuffworks.com
Despite these challenges, advancements in analytical techniques have improved detection capabilities. All known metabolites of this compound can be identified in urine samples, with some metabolites remaining detectable for up to two weeks post-administration, which is a critical factor for doping control. biomolther.orgnih.gov The presence of this compound has been confirmed in positive doping tests at major international events, including both the 1996 Atlanta and Sydney Olympics. nih.gov Research continues to focus on developing and refining methods, such as gas chromatography-mass spectrometry (GC/MS) and GC-tandem mass spectrometry (GC/MS/MS), for its reliable detection in urine. dshs-koeln.de
Q & A
Q. What are the primary mechanisms of action of Bromantane in enhancing physical performance, and how can these be experimentally validated?
- Methodological Answer : this compound’s mechanisms include enhancing dopamine synthesis and inhibiting lipid peroxidation, which improve physical endurance without increasing oxygen consumption . To validate these mechanisms:
- Use in vivo models (e.g., forced swim tests or treadmill exhaustion tests in rodents) to measure performance metrics (e.g., time to exhaustion).
- Employ biochemical assays (e.g., HPLC for dopamine quantification, TBARS assay for lipid peroxidation markers) in tissue samples .
- Compare results to control groups and reference compounds (e.g., bispidine derivatives) to establish dose-response relationships .
Q. What experimental models are most appropriate for assessing the actoprotective effects of this compound?
- Methodological Answer :
- Forced swim tests under controlled loads (e.g., 7% body weight in mice) are standard for evaluating exhaustion thresholds .
- Treadmill protocols with incremental speed adjustments can simulate progressive physical stress .
- Ensure models align with interspecies pharmacokinetic variability by calibrating doses (e.g., this compound’s efficacy at 100 mg/kg in mice vs. human-equivalent dosing) .
Advanced Research Questions
Q. How do pharmacokinetic properties of this compound influence its efficacy across experimental models, and what methodological adjustments are needed to account for interspecies variability?
- Methodological Answer :
- Determine bioavailability via plasma concentration-time profiles and tissue distribution studies.
- Adjust doses using allometric scaling (e.g., body surface area normalization) to translate rodent data to human trials .
- Note that this compound’s LD50 exceeds 1,000 mg/kg in mice, necessitating careful dose-ranging studies to avoid toxicity .
Q. What are the conflicting findings in the literature regarding this compound’s impact on oxidative stress markers, and how can these discrepancies be resolved through experimental design?
- Methodological Answer :
- Contradictions arise from variations in assay sensitivity (e.g., TBARS vs. FOX assays for lipid peroxidation) and model selection (e.g., acute vs. chronic dosing) .
- Resolve discrepancies by:
- Standardizing oxidative stress markers across studies.
- Conducting systematic reviews to synthesize heterogeneous data .
- Replicating experiments under identical conditions (e.g., controlled diet, exercise protocols) .
Q. What novel synthetic pathways for this compound derivatives have been proposed, and how do their structural modifications correlate with enhanced pharmacological profiles?
- Methodological Answer :
- Recent studies synthesize bispidine derivatives with monoterpenoid moieties (e.g., K1-458 linked to (-)-myrtenal), showing superior efficacy to this compound .
- Use structure-activity relationship (SAR) analysis to identify critical modifications:
- Methyl substitutions at positions 1 and 5 enhance binding affinity .
- Characterize new compounds via NMR, mass spectrometry, and purity assays (≥95% HPLC) .
Methodological Considerations
- Reproducibility : Follow guidelines for detailed experimental reporting (e.g., compound synthesis, animal protocols) to enable replication .
- Ethical Compliance : Obtain institutional approvals for animal studies, ensuring adherence to ARRIVE guidelines .
- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response curves) and address confounding variables (e.g., stress hormones in forced swim tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
